molecular formula C12H24N2O2 B13992539 4,6,6-Trimethyl-7-morpholin-4-yl-1,4-oxazepane CAS No. 76503-76-9

4,6,6-Trimethyl-7-morpholin-4-yl-1,4-oxazepane

Katalognummer: B13992539
CAS-Nummer: 76503-76-9
Molekulargewicht: 228.33 g/mol
InChI-Schlüssel: BYVNEBGBBCYIQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6,6-Trimethyl-7-morpholin-4-yl-1,4-oxazepane is a chemical compound with the molecular formula C₁₂H₂₄N₂O₂ and a molecular weight of 228.331 g/mol . This compound is characterized by its unique structure, which includes a morpholine ring and an oxazepane ring, both of which are substituted with methyl groups. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,6-Trimethyl-7-morpholin-4-yl-1,4-oxazepane typically involves the reaction of morpholine with a suitable oxazepane precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The exact reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize costs while ensuring high product quality. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4,6,6-Trimethyl-7-morpholin-4-yl-1,4-oxazepane can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazepane derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Wissenschaftliche Forschungsanwendungen

4,6,6-Trimethyl-7-morpholin-4-yl-1,4-oxazepane has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 4,6,6-Trimethyl-7-morpholin-4-yl-1,4-oxazepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 4,6,6-Trimethyl-7-morpholin-4-yl-1,4-oxazepane include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a morpholine ring and an oxazepane ring, both substituted with methyl groups. This structure imparts distinctive chemical properties and reactivity, making it valuable for various research and industrial applications .

Eigenschaften

CAS-Nummer

76503-76-9

Molekularformel

C12H24N2O2

Molekulargewicht

228.33 g/mol

IUPAC-Name

4,6,6-trimethyl-7-morpholin-4-yl-1,4-oxazepane

InChI

InChI=1S/C12H24N2O2/c1-12(2)10-13(3)4-9-16-11(12)14-5-7-15-8-6-14/h11H,4-10H2,1-3H3

InChI-Schlüssel

BYVNEBGBBCYIQI-UHFFFAOYSA-N

Kanonische SMILES

CC1(CN(CCOC1N2CCOCC2)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.